molecular formula C19H16N4OS2 B11127417 (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[4-(dimethylamino)benzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11127417
M. Wt: 380.5 g/mol
InChI Key: VCQVWNLLJWSMAE-KDNHCMJDSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, characterized by a fused heterocyclic core that combines thiazole and triazole rings. The structural uniqueness arises from its substituents:

  • 2-Position: An (E)-configured ethenyl group linked to a thiophen-2-yl moiety, contributing π-conjugation and sulfur-based heterocyclic interactions.

This architecture is designed to optimize pharmacological properties, particularly in anticancer and antimicrobial contexts, by balancing electronic effects and steric accessibility .

Properties

Molecular Formula

C19H16N4OS2

Molecular Weight

380.5 g/mol

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H16N4OS2/c1-22(2)14-7-5-13(6-8-14)12-16-18(24)23-19(26-16)20-17(21-23)10-9-15-4-3-11-25-15/h3-12H,1-2H3/b10-9+,16-12-

InChI Key

VCQVWNLLJWSMAE-KDNHCMJDSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CS4)S2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CS4)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting with the preparation of the thiazolo[3,2-b][1,2,4]triazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the benzylidene and ethenyl groups through condensation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Reactivity of the Thiazolo-Triazole Core

The fused thiazolo[3,2-b] triazole system governs stability and electronic properties. Key reactions include:

Reaction TypeConditions/ReagentsOutcome/ProductsReferences
Nucleophilic Attack Basic conditions (e.g., NaOH)Ring-opening at the carbonyl group (C6), forming amide intermediates
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Substitution at electron-rich positions of the triazole ring
  • The C6 carbonyl group is susceptible to nucleophilic attack, enabling functionalization via hydrolysis or aminolysis.

  • Microwave-assisted synthesis enhances reaction efficiency for derivatives.

Benzylidene Group Reactivity

The 4-(dimethylamino)benzylidene moiety participates in:

Reaction TypeConditions/ReagentsOutcome/ProductsReferences
Aldol Condensation Acid/Base catalysisFormation of extended conjugated systems
Oxidation KMnO₄ or CrO₃Conversion to carboxylic acid derivatives
  • The dimethylamino group enhances electron density, facilitating electrophilic aromatic substitution (e.g., bromination).

Thiophene-Ethenyl Group Transformations

The (E)-2-(thiophen-2-yl)ethenyl chain undergoes:

Reaction TypeConditions/ReagentsOutcome/ProductsReferences
Electrophilic Substitution Br₂/FeBr₃Bromination at the thiophene C5 position
Hydrogenation H₂/Pd-CSaturation of the ethenyl double bond
  • Thiophene’s aromaticity allows regioselective halogenation or sulfonation.

Functional Group Modifications

Additional reactions involve strategic modifications:

Reaction TypeConditions/ReagentsOutcome/ProductsReferences
Methoxylation CH₃I/K₂CO₃Introduction of methoxy groups
Reductive Amination NaBH₃CN/NH₄OAcConversion of carbonyl to amine derivatives

Analytical Characterization

Reaction monitoring employs:

  • TLC : Tracking reaction progress.

  • NMR/HRMS : Confirming product structures.

  • DSC/TGA : Assessing thermal stability (decomposition >250°C).

Mechanistic Insights

  • The dimethylamino group directs electrophiles to the benzylidene ring’s para position.

  • Thiophene’s electron-rich nature promotes reactivity at the α-position relative to sulfur.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to a class of thiazolo[3,2-b][1,2,4]triazole derivatives. Its structure incorporates a thiophene moiety and a dimethylamino-benzylidene group, which are known to enhance biological activity. The synthesis typically involves multi-step reactions including cyclization and condensation techniques. For instance, the compound can be synthesized via a three-component reaction involving thiazoles and aldehydes under specific conditions to yield high-purity products .

Anticancer Activity

Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit promising anticancer properties. In vitro studies have shown that (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one demonstrates significant cytotoxic effects against various cancer cell lines without adversely affecting normal cells .

A structure-activity relationship (SAR) analysis has revealed that modifications in the substituents at the C-5 position influence the anticancer efficacy of the compounds. For example, derivatives with halogen substitutions have been identified as particularly potent against certain cancer types .

Antimicrobial Properties

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Studies have shown that thiazole-linked triazoles possess broad-spectrum antimicrobial properties. The presence of the thiophene ring enhances these effects by facilitating interactions with microbial targets .

Case Studies and Research Findings

  • Anticancer Mechanism Study : A study conducted on similar thiazolo[3,2-b][1,2,4]triazole compounds highlighted their ability to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one may operate through similar mechanisms .
  • Antimicrobial Efficacy : Another research focused on thiophene-linked triazoles demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The study indicated that the compound's structure allows it to penetrate bacterial membranes effectively .

Summary of Findings

The following table summarizes key findings related to the applications of (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one:

Application Activity Mechanism References
AnticancerCytotoxicity against cancer cell linesInduction of apoptosis via caspase activation ,
AntimicrobialBroad-spectrum activityMembrane penetration and target interaction ,

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

The compound is compared to structurally analogous derivatives, focusing on substituent variations, synthetic methodologies, and biological activities.

Structural Analogues and Substituent Effects
Compound Name Substituents (5-Position) Substituents (2-Position) Key Properties Reference
Target Compound (Z)-4-(dimethylamino)benzylidene (E)-2-(thiophen-2-yl)ethenyl High polarity due to dimethylamino; thiophene enhances π-stacking
(Z)-5-(4-Diethylaminobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2e) (Z)-4-(diethylamino)benzylidene Lower polarity vs. dimethylamino; reduced solubility in aqueous media
(Z)-5-(2-Methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2b) (Z)-2-methoxybenzylidene Methoxy group provides moderate electron-donating effects; lower anticancer activity vs. amino substituents
(Z)-5-(3,4-Dimethoxybenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one (Z)-3,4-dimethoxybenzylidene Phenyl Dimethoxy groups increase lipophilicity; phenyl lacks heterocyclic interactions
(E)-5-(4-Chlorophenylamino)methylene derivative (5f) (E)-4-chlorophenylamino Chlorine enhances electrophilicity; moderate cytotoxicity (IC₅₀ ~12 μM in HeLa)

Key Observations :

  • Electron-Donating Groups: The dimethylamino substituent in the target compound enhances solubility and binding affinity compared to diethylamino (2e) or methoxy (2b) groups .
  • Thiophene vs. Phenyl : The thiophen-2-yl group in the target compound improves π-π stacking with biological targets compared to phenyl or aliphatic chains .

Key Observations :

  • The target compound’s synthesis likely follows protocols similar to 2a–l, but yields may vary due to steric hindrance from the dimethylamino and thiophene groups.
  • Aminolysis (used for 5a–h) is less applicable here due to the absence of ethoxymethylidene precursors in the target’s structure .

Key Observations :

  • Amino-substituted derivatives (e.g., 2e, target compound) generally show superior activity due to enhanced target binding and solubility.
  • The thiophene group in the target compound may confer unique interactions with sulfur-rich biomolecules, a feature absent in phenyl or chloro-substituted analogues .

Data Gaps :

  • Experimental IC₅₀ values for the target compound are unavailable; in vitro assays are needed.
  • Comparative solubility and stability studies are required to validate computational predictions.

Biological Activity

The compound (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one belongs to a class of thiazole derivatives known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process that includes the condensation of various aromatic aldehydes with thiazole derivatives. The presence of the thiazole ring is crucial for its biological activity, as it influences the compound's interaction with biological targets.

Synthetic Route

  • Condensation Reaction : The compound is synthesized through a condensation reaction between 4-(dimethylamino)benzaldehyde and a thiophene derivative in the presence of a suitable base.
  • Purification : The product is purified using recrystallization techniques to ensure high purity for biological testing.

Biological Activity

Research indicates that thiazole derivatives exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Several studies have demonstrated that thiazole derivatives possess potent anticancer properties. For example:

  • In vitro Studies : Compounds similar to the target molecule have shown cytotoxic effects against various cancer cell lines. For instance, derivatives evaluated in studies exhibited IC50 values in the micromolar range against glioblastoma and breast cancer cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation through interference with cell cycle progression .

Antimicrobial Activity

Thiazole compounds have also been evaluated for their antimicrobial properties:

  • Activity Against Bacteria : In vitro tests have shown that certain thiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds have been tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in low micromolar ranges .

Anti-inflammatory Effects

Research has indicated that some thiazole derivatives can modulate inflammatory pathways:

  • Cytokine Inhibition : Certain compounds have been reported to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted by Da Silva et al. evaluated the cytotoxicity of various thiazolidinone derivatives on glioblastoma multiforme cells. The study found that specific substitutions on the thiazole ring significantly enhanced anticancer activity. The most potent derivative demonstrated an IC50 value lower than 10 µM against glioblastoma cells .

Case Study 2: Antimicrobial Testing

A recent investigation into the antimicrobial properties of thiazole derivatives revealed that modifications at the C5 position led to enhanced antibacterial activity. Compounds with electron-donating groups showed increased potency against E. coli, with MIC values ranging from 0.5 to 8 µg/mL .

Data Summary Table

Biological ActivityCompound TestedCell Line / MicroorganismIC50 / MIC (µM)Reference
AnticancerThiazolidinone DerivativeGlioblastoma Multiforme<10
AntimicrobialThiazole DerivativeStaphylococcus aureus4
AntimicrobialThiazole DerivativeEscherichia coli8
Anti-inflammatoryThiazolidinone DerivativeCytokine AssayN/A

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing (5Z)-5-[4-(dimethylamino)benzylidene]thiazolo-triazolone derivatives?

  • Answer : The core structure is synthesized via condensation reactions. For example, benzaldehyde derivatives react with heterocyclic precursors (e.g., thiazolidinones or triazolones) under basic conditions (NaOH/KOH) in ethanol or methanol, followed by reflux and recrystallization . Key steps include forming the benzylidene moiety via Schiff base chemistry and stabilizing the Z-configuration using steric or electronic effects. LiCl is often used as a catalyst to enhance yields (e.g., 69–81% yields in analogous compounds) .

Q. How are structural and purity characteristics validated for this compound?

  • Answer : Characterization involves:

  • Melting points : Reported ranges (e.g., 133–280°C) to confirm crystallinity .
  • Spectroscopy : IR for C=O (1650–1750 cm⁻¹) and C=N (1600 cm⁻¹) stretches; 1H NMR^1 \text{H NMR} for vinyl protons (δ 6.5–7.5 ppm) and dimethylamino groups (δ 2.8–3.2 ppm) .
  • Elemental analysis : ≤0.4% deviation from theoretical values .

Q. What biological activities are associated with this compound?

  • Answer : Preliminary studies highlight:

  • Antimicrobial activity : MIC values <10 µg/mL against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • Anticancer potential : IC₅₀ of 12–25 µM in MCF-7 and HEPG-2 cell lines, linked to apoptosis induction .
  • Mechanistic hypotheses : Thiophene and triazole moieties may inhibit kinase or topoisomerase enzymes .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for the formation of the thiazolo-triazolone core?

  • Answer : Mechanistic studies involve:

  • Intermediate trapping : Isolating hydrazone intermediates (e.g., 22b–22d) to confirm stepwise cyclization .
  • DFT calculations : Modeling transition states to explain Z/E selectivity in benzylidene formation .
  • Catalytic role of LiCl : Polarizing carbonyl groups to accelerate nucleophilic attack .

Q. What structure-activity relationships (SAR) guide optimization of bioactivity?

  • Answer : Key modifications include:

  • Benzylidene substituents : Electron-donating groups (e.g., –NMe₂) enhance anticancer activity by 30% versus electron-withdrawing groups .
  • Thiophene substitution : 2-Thienyl improves solubility and bioavailability (logP reduction by 0.5 units) .
  • Triazolone ring : Methylation at N3 reduces cytotoxicity in normal cells (WI-38) by 50% .

Q. How can synthetic yields and scalability be improved?

  • Answer : Optimization strategies:

  • Design of Experiments (DoE) : Taguchi methods to prioritize variables (e.g., solvent polarity, temperature) .
  • Flow chemistry : Continuous synthesis reduces side products (e.g., via Omura-Sharma-Swern oxidation) .
  • Catalyst screening : Bleaching Earth Clay (pH 12.5) in PEG-400 increases yields by 15% in analogous triazole syntheses .

Q. How to resolve contradictions in bioactivity data across studies?

  • Answer : Discrepancies (e.g., variable IC₅₀ values) arise from:

  • Cell line heterogeneity : HA22T (liver cancer) shows 2× higher resistance than HEPG-2 due to P-glycoprotein overexpression .
  • Assay protocols : SRB vs. MTT assays yield 10–20% variability in viability measurements .
  • Compound stability : Degradation in DMSO >24 hours reduces potency by 30% .

Q. What advanced techniques confirm stereochemistry and solid-state properties?

  • Answer :

  • X-ray crystallography : Resolves Z-configuration of the benzylidene group (C5–C6 dihedral angle <10°) .
  • HPLC-MS : Quantifies enantiomeric purity (>98% for pharmacologically active forms) .
  • DSC/TGA : Thermal stability up to 200°C, critical for formulation .

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